Cinnamyl propionate
Description
Historical Context and Evolution of Research on Cinnamyl Esters
Research into cinnamyl esters has a history rooted in the flavor and fragrance industries. Compounds like cinnamyl acetate (B1210297) and cinnamyl alcohol have been widely utilized in perfumery for their fixative properties and in flavor systems for their characteristic notes. jocpr.com The study of cinnamyl derivatives has involved extensive evaluation, including scientific literature reviews, to understand their properties and potential applications. femaflavor.orginchem.org The ability to categorize these substances into chemical groups has provided an efficient approach for their evaluation. femaflavor.org While some cinnamyl esters like cinnamyl acetate and butyrate (B1204436) have been reported to occur naturally, cinnamyl propionate (B1217596) is generally not. femaflavor.org
Significance of Cinnamyl Propionate in Advanced Research Domains
The significance of this compound in advanced research domains stems from its unique chemical structure and the potential functionalities it confers. Its sweet, spicy, fruity, and balsamic odor profile makes it a valuable subject of study in areas concerning aroma chemistry and its impact on sensory perception. thegoodscentscompany.comthegoodscentscompany.com Research explores its incorporation into various formulations, leveraging its solubility in non-polar organic solvents such as hexane, ether, and chloroform. solubilityofthings.com While exhibiting limited solubility in water, its oil solubility makes it suitable for oil-based applications. chemimpex.comsolubilityofthings.com Beyond its traditional uses, studies have suggested that this compound may possess potential biological activities, including antimicrobial and antioxidant properties, which represents a growing area of investigation in fields like nutrition and health. chemimpex.comsolubilityofthings.com
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound includes ongoing investigations into its synthesis and potential bioactivities. Modern approaches to its production involve enzymatic synthesis, which is being explored for its efficiency and potential for optimization. acs.orgresearchgate.net Microwave-assisted synthesis methods for cinnamyl esters, including long-chain variants, are also being studied to reduce reaction times and improve yields. researchgate.netmdpi.com Research continues to delve into its potential biological effects, such as antimicrobial properties. chemimpex.comsolubilityofthings.com The market for this compound is also a subject of analysis, with reports focusing on market size, trends, and future projections, indicating ongoing commercial and research interest. statsndata.orgprof-research.comresearchandmarkets.compmarketresearch.comricercaalfa.com
Interdisciplinary Relevance of this compound Studies
Studies involving this compound demonstrate interdisciplinary relevance, bridging chemistry, biology, and applied sciences. Chemical research focuses on its synthesis, structural characterization, and physical properties. ontosight.airesearchgate.netmdpi.com Biological studies explore its potential antimicrobial and antioxidant activities, linking it to fields like food science and health research. chemimpex.comsolubilityofthings.com Its application in the fragrance and flavor industries connects chemical research with consumer science and product development. chemimpex.comontosight.aithegoodscentscompany.com Furthermore, research into enzymatic synthesis highlights the intersection of chemistry and biotechnology. acs.orgresearchgate.net The investigation into the properties and potential uses of this compound underscores its capacity to be a subject of study across diverse scientific disciplines.
Physical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | chemimpex.com |
| Odor | Fruity-floral, sweet spicy balsamic grape | thegoodscentscompany.comthegoodscentscompany.com |
| Molecular Formula | C₁₂H₁₄O₂ | ontosight.aifishersci.se |
| Molecular Weight | 190.24 g/mol | chemimpex.comfishersci.se |
| Density | 1.03000 to 1.03300 @ 25.00 °C | thegoodscentscompany.com |
| Refractive Index | 1.53100 to 1.53400 @ 20.00 °C | thegoodscentscompany.com |
| Flash Point | > 110.00 °C (> 230.00 °F) TCC | thegoodscentscompany.com |
| Solubility | Soluble in organic solvents (hexane, ether, chloroform); Limited solubility in water | solubilityofthings.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDJMNKPBUNHGY-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047606 | |
| Record name | (2E)-3-Phenylprop-2-en-1-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid, fruity-floral odour | |
| Record name | Cinnamyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/183/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | Cinnamyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/183/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.029-1.034 | |
| Record name | Cinnamyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/183/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
78761-38-3, 103-56-0 | |
| Record name | 2-Propen-1-ol, 3-phenyl-, 1-propanoate, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78761-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propen-1-ol, 3-phenyl-, 1-propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103560 | |
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| Record name | Cinnamyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl propionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46120 | |
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| Record name | 2-Propen-1-ol, 3-phenyl-, 1-propanoate | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-3-Phenylprop-2-en-1-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CINNAMYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI92915815 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of Cinnamyl Propionate
Chemoenzymatic Synthesis of Cinnamyl Propionate (B1217596)
The chemoenzymatic synthesis of cinnamyl propionate leverages the catalytic power of enzymes, particularly lipases, to form the ester bond. This approach is often favored due to its specificity, reduced energy requirements, and minimization of unwanted byproducts compared to traditional chemical synthesis. scielo.br Studies have explored the use of different lipases and reaction conditions to optimize the yield and efficiency of this compound production. researchgate.netnih.govcolab.wsmendeley.com
Lipase-Catalyzed Esterification in Solvent-Free Systems
Lipase-catalyzed esterification in solvent-free systems (SFS) is a particularly attractive method for synthesizing this compound. SFS eliminates the need for organic solvents, contributing to a more environmentally friendly process and simplifying product recovery. colab.wsacs.org In this approach, cinnamyl alcohol and propionic acid are brought into direct contact with the immobilized lipase (B570770), allowing the enzyme to catalyze the formation of this compound and water. colab.ws The removal of water, a byproduct of esterification, is crucial in SFS to drive the reaction equilibrium towards product formation. doi.org
Optimizing reaction parameters is critical for maximizing the yield and efficiency of lipase-catalyzed this compound synthesis in SFS. Key parameters investigated include the molar ratio of substrates (cinnamyl alcohol to propionic acid), enzyme loading, temperature, reaction time, and agitation speed. researchgate.netcolab.wsmendeley.com
Research has shown that the molar ratio of substrates significantly impacts conversion. For instance, an optimized substrate ratio of 1:3 (cinnamyl alcohol to propionic acid) has been reported to yield favorable results. researchgate.net Enzyme loading, referring to the amount of lipase used per unit mass or volume of substrates, is another crucial factor; higher enzyme loading generally leads to increased reaction rates and conversion, up to an optimal point beyond which further increases may not be beneficial or could even lead to inhibition. colab.wsmdpi.com Studies have indicated optimal enzyme loading around 2% (w/v) or 30 mg. researchgate.netcolab.ws
Temperature plays a vital role in enzyme activity and stability. An optimal temperature of 45 °C or 60 °C has been identified for this compound synthesis using specific lipases. researchgate.netcolab.ws Reaction time is also a critical parameter, with studies showing significant conversion within a few hours under optimized conditions. colab.ws Agitation speed influences the mass transfer between the substrates and the immobilized enzyme, and an optimal speed of around 200-250 rpm has been reported. colab.ws
The Taguchi method and Response Surface Methodology (RSM) are statistical approaches frequently employed to systematically optimize these parameters and understand their interactions, leading to improved conversion rates. researchgate.netacs.org
Here is a table summarizing some optimized reaction parameters for lipase-catalyzed this compound synthesis:
| Parameter | Optimal Value(s) | Reference(s) |
| Substrate Ratio | 1:3 | researchgate.net, colab.ws |
| Enzyme Loading | 30 mg, 2% (w/v) | researchgate.net, colab.ws |
| Temperature | 45 °C, 60 °C | researchgate.net, colab.ws |
| Agitation Speed | 200-250 rpm | colab.ws |
| Reaction Time | 7 hours | colab.ws |
The reusability of the immobilized lipase is a key factor in the economic viability of biocatalytic processes. Studies have evaluated the operational stability of lipases over multiple reaction cycles. For instance, immobilized Pseudomonas cepacia lipase showed a decrease in catalytic activity by 77% after the fifth recycle run in one study. researchgate.net Another study reported that the enzyme retained 85% of its catalytic activity after five consecutive cycles. colab.ws The ability to reuse the enzyme for several cycles without significant loss of activity is crucial for developing a cost-effective and sustainable synthesis method. colab.wscapes.gov.br Factors such as immobilization method and reaction conditions can influence enzyme stability and reusability. nih.gov
Optimization of Reaction Parameters in Biocatalytic Processes
Transesterification Routes for this compound Production
Transesterification is another enzymatic route for synthesizing this compound, involving the reaction of cinnamyl alcohol with an acyl donor, typically an ester, catalyzed by a lipase. This method can be advantageous as it does not produce water as a byproduct, simplifying the reaction equilibrium and potentially leading to higher conversions. scielo.br
The choice of acyl donor is critical in transesterification reactions. Vinyl esters, such as vinyl propionate, are often preferred because the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, an irreversible process that drives the reaction towards ester formation. mdpi.comresearchgate.net Studies have investigated the effectiveness of different acyl donors for the synthesis of cinnamyl esters, with vinyl propionate being identified as a suitable acyl donor in some cases. mdpi.comresearchgate.net
Reaction conditions, including temperature, enzyme loading, and the presence or absence of solvents, also significantly influence the transesterification efficiency. mdpi.com While solvent-free systems are desirable, some transesterification reactions may benefit from the presence of a suitable organic solvent, although the choice of solvent can impact enzyme activity and selectivity. mdpi.commdpi.com The optimization of these parameters is essential to achieve high yields of this compound via transesterification. mdpi.com
Spongelike ionic liquids (SLILs) represent a novel class of reaction media that can be applied in biocatalytic synthesis, including the production of flavor esters like this compound. researchgate.netacs.orgrsc.org SLILs are hydrophobic ionic liquids that behave as temperature-switchable liquid/solid phases. researchgate.netrsc.org At temperatures above their melting point, they form a monophasic liquid system that can effectively dissolve hydrophobic substrates and enzymes, facilitating the biocatalytic reaction. researchgate.netacs.org Upon cooling below the melting point, the SLIL solidifies, allowing for easy separation of the liquid product by simple methods like centrifugation. researchgate.netacs.org
The unique properties of SLILs offer potential advantages for the biocatalytic synthesis of this compound, including acting as an effective reaction medium and enabling straightforward product separation and potential reuse of the SLIL/biocatalyst system. researchgate.netacs.orgrsc.org Research has demonstrated the successful application of SLILs in the lipase-catalyzed synthesis of various flavor esters, achieving high product yields and facilitating clean separation. researchgate.netacs.org
Influence of Acyl Donors and Reaction Conditions
Classical and Novel Organic Synthesis Approaches for this compound Analogues
Acid-Catalyzed Fisher Esterification
Fisher esterification is a fundamental reaction for synthesizing esters by condensing a carboxylic acid and an alcohol, typically catalyzed by a strong mineral acid like sulfuric acid. quizlet.comsapub.org This method is often an equilibrium reaction, and to drive it towards product formation, an excess of the cheaper reagent is commonly used. quizlet.com
For the synthesis of this compound via Fisher esterification, the reaction would involve cinnamyl alcohol and propionic acid in the presence of an acid catalyst. While the provided search results specifically mention the Fisher esterification of cinnamic acid with various alcohols quizlet.comsapub.org and the general principle applies, direct detailed procedures for this compound synthesis using this specific method were not extensively detailed in the immediate results. However, the method is well-established for preparing esters from alcohols and carboxylic acids. quizlet.com
Advanced Catalytic Systems for Cinnamyl Ester Production
Beyond traditional acid catalysis, advanced catalytic systems, including enzymatic and transition metal-catalyzed methods, have been explored for the synthesis of cinnamyl esters.
Enzymatic esterification, often employing lipases, offers a greener and more selective approach, sometimes under solvent-free conditions. medcraveonline.comresearchgate.netresearchgate.netdntb.gov.ua For instance, the enzymatic synthesis of this compound from cinnamyl alcohol and propionic acid has been demonstrated using commercial lipases like Candida antarctica lipase B (CALB), also known as Novozym 435. researchgate.netresearchgate.netrsc.org Studies have investigated parameters such as enzyme loading, temperature, and the molar ratio of reactants to optimize conversion. researchgate.netresearchgate.netrsc.org
| Enzyme Catalyst | Substrates | Conditions | Outcome | Source |
| Fermase CALB™ 10000 | Cinnamyl alcohol, Propionic acid | Solvent-free, 60 °C, various mole ratios | Synthesis of this compound | researchgate.net |
| Novozym 435 | Cinnamic acid, various alcohols | Enzymatic esterification | Synthesis of cinnamic acid esters | medcraveonline.com |
| CAL-B (immobilized) | Aromatic alcohols, fatty acids | Solvent-free system, sol-gel matrix with PVA | Synthesis of aroma esters (incl. This compound) | rsc.org |
| Lipozyme TLIM, Novozym 435 | Cinnamic acid, L-ascorbic acid | Various solvents (acetone, acetonitrile) | Synthesis of L-ascorbyl cinnamate (B1238496) | medcraveonline.com |
Transition metal catalysis has also been applied to the synthesis of cinnamic esters and related derivatives. Palladium-catalyzed carbonylation of alkenyl sulfides has been reported for the synthesis of cinnamic esters. beilstein-journals.org Oxidative esterification of cinnamyl alcohols catalyzed by metal colloids or chromium-based catalysts has also been explored. beilstein-journals.org Furthermore, iron(III) salts have been used as catalysts in the condensation of aldehydes with carboxylic anhydrides to produce cinnamic esters. google.com
Derivatization Strategies for this compound
Derivatization of this compound or its parent compounds (cinnamyl alcohol and propionic acid) can lead to a variety of analogues with altered properties.
Synthesis of this compound Derivatives for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds to understand how structural changes affect biological activity. For cinnamyl derivatives, this often involves modifying the aromatic ring, the double bond, or the ester group.
Studies on cinnamic alcohol derivatives have explored modifications such as substitutions on the phenyl ring and alterations to the alcohol moiety to investigate their cytotoxic potential. tandfonline.comtandfonline.com Similarly, SAR studies on cinnamic acid esters and their derivatives have examined the impact of substituents on the phenyl ring and variations in the alcohol portion on antifungal activity. plos.org
While direct SAR studies specifically on this compound derivatives were not prominently featured in the search results, the general strategies for derivatizing cinnamic acid and cinnamyl alcohol derivatives are applicable. These strategies involve various synthetic transformations to introduce different functional groups or modify the existing structure, allowing for the systematic investigation of how these changes influence desired properties. Examples from the search results include the synthesis of substituted cinnamic alcohol derivatives for cytotoxicity studies tandfonline.comtandfonline.com and the preparation of cinnamic acid esters with varying alkyl groups for antifungal evaluations. plos.org
Stereoselective Synthesis of this compound Enantiomers
This compound, due to the double bond in the cinnamyl moiety, exists as E and Z isomers. Stereoselective synthesis aims to preferentially produce one of these isomers or, in the case of chiral centers (though this compound itself does not have a chiral center unless modified), specific enantiomers.
While the core this compound structure lacks a chiral carbon, stereoselective synthesis becomes relevant when considering analogues with additional functional groups that introduce chirality or when aiming for a specific configuration of the double bond.
Enzymatic methods, particularly using lipases, can exhibit stereoselectivity in the synthesis of esters involving chiral alcohols or acids. researchgate.netresearchgate.net Although cinnamyl alcohol is achiral, enzymatic approaches could potentially be employed for stereoselective transformations if a chiral derivative of propionic acid or cinnamyl alcohol were used.
Research into stereoselective synthesis in the context of cinnamyl derivatives includes studies on the stereoselective synthesis of β-branched phenylalanine derivatives via Claisen rearrangement of chiral amino acid cinnamyl esters, highlighting the control of stereochemistry in reactions involving the cinnamyl moiety. researchgate.net Another study explored the stereoselective synthesis of phosphorus-containing actives, mentioning stereoselective processes for preparing active substance derivatives. google.com These examples demonstrate that stereoselective approaches are applicable to the synthesis of cinnamyl-related compounds when control over the spatial arrangement of atoms is required.
Spectroscopic and Chromatographic Characterization in Cinnamyl Propionate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds like cinnamyl propionate (B1217596) by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) organicchemistrydata.orgmuni.cz.
Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) spectroscopy can be used to determine the relative concentrations of components in a mixture, including cinnamyl propionate sciepub.com. The integration of peaks in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to those signals, allowing for quantitative analysis without the need for reference standards in some cases sciepub.com. For this compound, the unique methyl proton resonance can be used for quantification in mixtures with other cinnamyl esters sciepub.com. Studies have shown strong linear correlations between gravimetrically determined weight percentages and those determined by ¹H NMR for binary mixtures containing this compound, with correlation coefficients (r²) greater than 0.99 sciepub.com.
Elucidation of Chemical Shifts and Coupling Constants
¹H NMR spectroscopy provides crucial information through chemical shifts (δ) and coupling constants (J). Chemical shifts indicate the electronic environment of protons, while coupling constants reveal the connectivity and spatial relationship between neighboring protons muni.czlibretexts.org.
For this compound, the ¹H NMR spectrum exhibits characteristic signals. The methyl protons of the propionate group are typically observed as a triplet, appearing more shielded (further upfield) compared to the methyl protons of cinnamyl acetate (B1210297) due to the additional methylene (B1212753) group reducing the electron-withdrawing effect of the ester oxygen atoms sciepub.com. These methyl protons resonate around 1.07 ppm and appear as a triplet due to splitting by the two neighboring methylene protons sciepub.com. The two methylene hydrogens bonded to the carbon adjacent to the carbonyl group are represented by a quartet around 2.25 ppm sciepub.com.
Specific chemical shifts and multiplicities for this compound have been reported, such as the methyl proton peak at 1.07 ppm (triplet, 3H) and the methylene proton peak at 2.25 ppm (quartet, 2H) sciepub.com. Other signals correspond to the vinylic protons and the aromatic protons of the cinnamyl group sciepub.com. ¹H NMR spectra of this compound have been recorded in solvents like CDCl₃ at frequencies such as 400 MHz rsc.orgresearchgate.net.
Table 1: Characteristic ¹H NMR Signals for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment (Proposed based on typical ester/cinnamyl structure) | Source |
| ~1.07 | Triplet | 3H | CH₃ (Propionate methyl) | sciepub.com |
| ~2.25 | Quartet | 2H | CH₂ (Propionate methylene) | sciepub.com |
| (Other signals for vinylic and aromatic protons would also be present) |
Note: Specific coupling constant values were not explicitly detailed for this compound in the provided snippets, but coupling is indicated by the reported multiplicities (triplet, quartet).
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths ijpsjournal.com. Each functional group vibrates at characteristic frequencies, producing a unique spectrum rsc.org.
For this compound, FTIR spectroscopy reveals key functional groups. Like other cinnamyl esters, it exhibits a very strong carbonyl stretching (C=O) peak, typically centered around 1733 cm⁻¹ sciepub.com. Multiple stretching peaks characteristic of the ester group are also observed between 1220 and 1100 cm⁻¹ sciepub.com. Aliphatic C-H stretching peaks, characteristic of the methylene and methyl groups in the propionate part, appear between 1370 and 1250 cm⁻¹ sciepub.com.
This compound also shows unique aliphatic stretching C-H peaks in the fingerprint region of the FTIR spectrum, specifically at approximately 1080 and 1347 cm⁻¹, which can help differentiate it from other cinnamyl esters like cinnamyl acetate and cinnamyl butyrate (B1204436) sciepub.comsciepub.com. FTIR spectra for pure this compound have been obtained and analyzed sciepub.comspectrabase.com.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Source |
| ~1733 | C=O stretching (Carbonyl) | sciepub.com |
| 1220 - 1100 | C-O stretching (Ester) | sciepub.com |
| 1370 - 1250 | Aliphatic C-H stretching | sciepub.com |
| ~1080 | Unique aliphatic C-H | sciepub.comsciepub.com |
| ~1347 | Unique aliphatic C-H | sciepub.comsciepub.com |
Advanced Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic techniques are vital for separating this compound from reaction mixtures or other impurities, allowing for purity assessment and quantification ijpsjournal.comijpsonline.com.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture based on their interactions with a stationary phase and a mobile phase ijpsjournal.comijpsonline.com. HPLC offers high sensitivity, selectivity, and resolution ijpsonline.com.
HPLC is utilized for the analysis of this compound, particularly in assessing the purity of synthesized products and quantifying its presence in various samples sinofoodsupply.comrsc.orgrsc.org. Gas chromatography (GC) is also mentioned for the analysis of esterification products, including this compound, often equipped with a flame ionization detector (FID) rsc.org. Chromatographic separation of cinnamyl alcohol (a precursor) and this compound has been demonstrated rsc.org.
Table 3: Example Chromatographic Retention Data for this compound
| Compound | Retention Time (min) | Column Type | Detector | Source |
| This compound | ~10.1 | Astec CHIRALDEX® B-DM capillary column (30m) | FID | rsc.org |
Note: Retention times are method-dependent and can vary based on column, mobile phase, flow rate, and temperature.
Method Development and Validation for this compound Quantification
The development and validation of HPLC methods are crucial to ensure the accuracy, precision, specificity, and reliability of quantification researchgate.netrsc.orgjapsonline.com. While specific detailed method validation data solely for this compound quantification by HPLC was not extensively available in the provided snippets, the principles of HPLC method validation for similar compounds and analyses are well-established researchgate.netrsc.orgjapsonline.comoup.com.
Method validation typically involves assessing parameters such as linearity, accuracy, precision (intra-day and inter-day), sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ), specificity, and robustness researchgate.netrsc.orgjapsonline.com. Linearity is determined by analyzing samples at different concentrations and establishing a correlation between the peak response and concentration researchgate.netoup.com. Accuracy is assessed through recovery studies, while precision is evaluated by analyzing replicate samples researchgate.netjapsonline.comoup.com. Sensitivity parameters like LOD and LOQ define the lowest concentrations that can be detected and reliably quantified researchgate.netoup.com. Specificity ensures that the method accurately measures the analyte without interference from other components researchgate.net.
Studies on the quantification of related compounds like cinnamaldehyde (B126680) by HPLC have demonstrated the importance of parameters such as mobile phase composition, flow rate, and detection wavelength for achieving good sensitivity and resolution researchgate.net. For this compound quantification using HPLC, similar validation steps would be necessary to ensure the method is fit for purpose, whether for purity assessment or determining its concentration in a product or mixture.
Ultra-High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD)
UHPLC-DAD is a powerful technique for the separation, detection, and quantification of various compounds, including esters like this compound. While specific detailed research findings solely focused on UHPLC-DAD analysis of this compound are not extensively detailed in the provided search results, the technique is widely applied in the analysis of related phenolic compounds and esters in complex samples such as propolis and food products oup.comoup.commdpi.commdpi-res.com.
UHPLC offers enhanced separation efficiency and speed compared to traditional HPLC due to the use of smaller particle size columns govst.edu. The Diode Array Detector (DAD) provides spectroscopic information across a range of wavelengths, allowing for the detection and peak purity assessment of analytes based on their UV-Vis absorption spectra govst.educhromatographyonline.com.
Studies on the analysis of phenolic compounds in propolis, which can contain various esters, have successfully employed UHPLC-DAD. For instance, a UHPLC-DAD method was developed and validated for the quantitative measurement of 14 phenolic compounds in propolis extracts and dietary supplements, demonstrating high precision, accuracy, reliability, and repeatability oup.com. Another study utilized UHPLC-DAD-ESI-MSn to profile phenolic compounds in propolis, highlighting the utility of DAD in providing UV spectra for compound characterization alongside mass spectrometry data mdpi.com.
While direct data tables for this compound analysis by UHPLC-DAD were not found, the principles and applications in analyzing similar ester compounds suggest its applicability for this compound analysis, particularly when coupled with mass spectrometry (UHPLC-DAD-MS) for more definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including this compound acs.orgresearchgate.net. GC-MS is particularly valuable for trace analysis and the identification of metabolites or related compounds in complex mixtures.
The NIST Mass Spectrometry Data Center provides Kovats Retention Index data for this compound, indicating its behavior on standard non-polar and polar GC phases nih.gov. The Kovats Retention Index is a valuable parameter for compound identification in GC analysis. For this compound, the standard non-polar Kovats Index is reported as 1519 and 1515, while the standard polar index is 2194 and 2169 nih.gov.
GC-MS analysis has been used in studies involving the synthesis and detection of this compound. For example, GC-MS was employed to analyze the reaction mixture containing this compound produced through enzymatic synthesis acs.org. Experimental MS spectra of this compound obtained from such analyses can be compared to library databases, such as the NIST library, for identification acs.org.
Furthermore, GC-MS is widely used in the analysis of volatile compounds in natural products, where cinnamyl derivatives may be present. Studies investigating volatile compounds in Prunus mume flowers used GC-MS to detect and quantify compounds like cinnamyl alcohol and cinnamyl acetate frontiersin.orgfrontiersin.org. While this compound was not explicitly quantified in this specific study, the methodology demonstrates the capability of GC-MS for analyzing related cinnamyl esters and alcohols in biological matrices. The method involved extraction with ethyl acetate and analysis using GC-MS with a specific temperature program and mass scanning range frontiersin.orgfrontiersin.org.
GC-MS has also been applied in pharmacokinetic studies to measure the concentration of compounds and their metabolites in tissues. For instance, GC-MS was used to measure the concentration of cinnamaldehyde and its metabolite cinnamyl alcohol in rat tissues spandidos-publications.com. This highlights the potential of GC-MS for trace analysis and metabolite identification related to this compound if metabolic studies were conducted.
The mass spectrum of this compound typically shows characteristic fragment ions that aid in its identification. The PubChem entry for this compound includes GC-MS spectral information with prominent m/z values such as 57 (base peak), 115, 29, and 117 nih.gov. These fragmentation patterns are crucial for confirming the presence of this compound in a sample.
GC-MS Data for this compound (Example Fragment Ions)
| m/z | Relative Abundance (%) |
| 57 | 99.99 |
| 115 | 35.96 |
| 29 | 33.48 |
| 117 | 25.90 |
Note: Data derived from experimental GC-MS spectra information for this compound nih.gov.
GC-MS, with its ability to separate complex mixtures and provide characteristic mass spectra, is an essential tool for the qualitative and quantitative analysis of this compound in various research applications, including synthesis monitoring, natural product analysis, and potentially metabolic studies.
Pharmacokinetics and Metabolism of Cinnamyl Propionate
Absorption, Distribution, Metabolism, and Excretion (ADME)
The ADME properties of cinnamyl propionate (B1217596) are influenced by its chemical structure, which features a phenyl group, an alkene double bond, and an ester linkage. Generally, esters containing an aromatic ring system are expected to undergo hydrolysis in vivo. inchem.org Cinnamyl derivatives, as a group, are anticipated to be rapidly absorbed, metabolized, and excreted, primarily in the urine, within 24 hours. inchem.org
Studies on related cinnamyl derivatives suggest common routes of absorption, distribution, and metabolism. inchem.org For instance, cinnamic acid, a potential metabolite, is quickly absorbed. nih.gov The lipophilic nature of molecules with molecular weights less than 500 Da can facilitate their crossing of biological barriers like the blood-brain barrier. nih.gov
Biotransformation Pathways of Cinnamyl Propionate
The primary metabolic fate of this compound involves the hydrolysis of its ester bond, leading to the formation of its constituent alcohol and carboxylic acid. inchem.org Further metabolism of these hydrolysis products then occurs through various enzymatic pathways.
Hydrolysis to Cinnamyl Alcohol and Propionic Acid
Hydrolysis is a key initial step in the metabolism of this compound. This process breaks the ester linkage, yielding cinnamyl alcohol and propionic acid. inchem.org While the hydrolysis of esters in artificial gastric fluid can be pH-catalyzed and not enzyme-mediated, enzymatic hydrolysis is significant in other biological compartments. soton.ac.uk
Studies on the hydrolysis of cinnamyl esters in artificial pancreatic fluid have been conducted to understand this process. soton.ac.uk this compound has been shown to be more resistant to acid-catalyzed hydrolysis compared to other related compounds. soton.ac.uk
Conversion to Cinnamic Acid and its Conjugates
Following hydrolysis, cinnamyl alcohol can be oxidized to cinnamaldehyde (B126680) and subsequently to cinnamic acid. inchem.org Cinnamic acid itself can undergo further metabolism, including conjugation reactions. soton.ac.uk, , ontosight.ai, drugbank.com
Cinnamic acid is a naturally occurring unsaturated carboxylic acid found in various plants. fishersci.ca, wikipedia.org It exists as both cis and trans isomers, with the trans isomer being more common. fishersci.ca, wikipedia.org Cinnamic acid is a central intermediate in the biosynthesis of numerous natural products. wikipedia.org
Metabolites of cinnamic acid identified in studies include hippuric acid, benzoyl glucuronide, 3-hydroxy-3-phenyl-propionic acid, and benzoic acid. femaflavor.org The primary metabolite is often hippuric acid. femaflavor.org The conversion of cinnamyl derivatives to cinnamic acid or a 3-phenylpropanoic acid derivative is followed by further side-chain beta-oxidation and cleavage. inchem.org
Cinnamic acid and its derivatives can be absorbed from the small intestine through mechanisms such as passive diffusion, monocarboxylic acid transporters (MCTs), and carrier-mediated transport involving Na+-dependence. mdpi.com
Enzyme-Mediated Metabolic Processes (e.g., Alcohol Dehydrogenase, Aldehyde Dehydrogenase)
Enzymes play a critical role in the metabolism of this compound and its hydrolysis products. Carboxylesterases or esterases, particularly A-esterases, are important enzymes that catalyze the hydrolysis of esters in mammals, occurring in most tissues. inchem.org
Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALD) are key enzymes involved in the oxidation of cinnamyl alcohol to cinnamaldehyde and then to cinnamic acid. femaflavor.org, inchem.org Cinnamyl alcohol dehydrogenases (CAD) catalyze the reversible conversion of p-hydroxycinnamaldehydes to their corresponding alcohols, a crucial step in lignin (B12514952) biosynthesis in plants. researchgate.net, wikipedia.org, frontiersin.org, nih.gov While their role outside of plants is less defined, some bacterial cinnamyl alcohol dehydrogenases have been shown to have broad substrate specificity for alcohol and aldehyde substrates and can even catalyze the dismutation of benzaldehyde.
The metabolism of cinnamyl derivatives involves oxidation and conjugation reactions. inchem.org For example, cinnamyl alcohol and cinnamaldehyde derivatives undergo these processes. inchem.org
Comparative Pharmacokinetic Studies of Cinnamyl Derivatives
Comparative pharmacokinetic studies of cinnamyl derivatives highlight the influence of structural variations on ADME properties. The group of cinnamyl derivatives used as flavoring substances share common routes of absorption, distribution, and metabolism due to their structural similarities. inchem.org
Differences in hydrolysis rates have been observed among cinnamyl derivatives. inchem.org For instance, cinnamyl anthranilate is hydrolyzed slowly, leading to systemic exposure to the intact ester, unlike other members of the group which undergo rapid hydrolysis. inchem.org This suggests that the specific acid or alcohol esterified with the cinnamyl or cinnamic acid moiety can impact the rate and extent of hydrolysis and subsequent metabolism.
Research on cinnamic acid derivatives has also explored how substituents on the phenyl ring affect their biological efficacy, which is inherently linked to their pharmacokinetic behavior. nih.gov Electron-withdrawing groups on the para position of the phenyl ring have been associated with enhanced activity in some cases. nih.gov
Bioavailability and Drug Delivery System Research
Bioavailability refers to the fraction of an administered dose of a compound that reaches the systemic circulation. For compounds with poor aqueous solubility, like some lipophilic substances, improving bioavailability is a significant challenge in drug formulation. rjptonline.org
While specific research on the bioavailability of this compound was not extensively detailed in the search results, studies on related compounds like cinnamic acid provide relevant insights. Various drug delivery systems, such as solid lipid nanoparticles, self-emulsifying drug delivery systems (SEDDS), and microemulsions, have demonstrated potential in enhancing the oral bioavailability and absorption of cinnamic acid. nih.gov For example, a cinnamic acid microemulsion showed higher absorption in the ileum and a relative bioavailability 2.5 times higher than a cinnamic acid solution in pharmacokinetic experiments in rats. nih.gov Similarly, cinnamic acid SEDDS exhibited improved mucus permeability and a relative oral bioavailability of 242% compared to free cinnamic acid. nih.gov
These findings suggest that drug delivery systems could potentially be explored to improve the bioavailability of this compound if needed for specific applications. The development and characterization of microemulsions are considered essential for their potential as drug delivery vehicles. pharmatutor.org
Toxicological Assessments and Safety Profiles of Cinnamyl Propionate
Mechanistic Toxicology of Cinnamyl Derivatives
The toxicological mechanisms of cinnamyl derivatives, including cinnamyl propionate (B1217596), are often evaluated within the context of their structural similarities and metabolic pathways. femaflavor.orginchem.org Cinnamyl derivatives typically feature a three-carbon chain, which may be saturated or unsaturated, attached to a benzene (B151609) ring, with an oxygenated functional group. femaflavor.org This structural class includes alcohols, aldehydes, carboxylic acids, and their corresponding esters and acetals. femaflavor.org
In Vitro and In Vivo Toxicity Studies
Studies on cinnamyl derivatives, including in vitro and in vivo assessments, contribute to understanding their potential toxicity. For cinnamyl propionate, available data suggest low acute toxicity following oral and dermal exposure. The median lethal dose (LD50) for this compound in rats is reported as 3400 mg/kg, and the dermal LD50 in rabbits is >5000 mg/kg. femaflavor.orgindustrialchemicals.gov.au While some cinnamyl compounds have shown evidence of genotoxic activity in isolated mammalian cells, producing chromosome aberrations or mutations, bacterial test systems generally indicate a lack of direct mutagenic or genotoxic activity for cinnamyl alcohol and related compounds. femaflavor.org In vitro studies using the protozoan Tetrahymena pyriformis are also employed as a method for assessing aquatic toxicity, which can be relevant in ecological risk assessments. psu.edu
Oxidative Stress and Immune Suppression Mechanisms
Research on cinnamyl derivatives has explored their potential to induce oxidative stress and affect immune function. Some studies on related compounds, such as cinnamaldehyde (B126680), have investigated its antioxidant properties and its role in modulating inflammatory responses and oxidative stress pathways, including the Nrf2/HO-1 pathway. nih.govrsc.org While information specifically detailing oxidative stress and immune suppression mechanisms for this compound is limited in the provided search results, the broader class of cinnamic acid derivatives is known to possess antioxidant activities through mechanisms such as neutralizing free radicals and chelating metal ions. researchgate.netmdpi.com Immune suppression can be influenced by various factors, including the tumor microenvironment and the activity of immune cells. nih.gov
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity assessments are crucial components of the toxicological profile of a chemical compound. For this compound and related cinnamyl derivatives, studies have been conducted using various test systems. Bacterial mutagenicity tests, such as the Ames test, are commonly used to detect gene mutations. nih.govd-nb.info While cinnamyl alcohol and related compounds generally show negative results in bacterial tests, mixed results have been observed in other assays like the Rec assay. femaflavor.org Evidence of genotoxic activity, such as chromosomal aberrations or mutations, has been noted in isolated mammalian cells exposed to cinnamyl compounds. femaflavor.org Regulatory frameworks often require a battery of genotoxicity tests, including in vitro bacterial reverse mutation tests, mammalian cell chromosomal aberration tests, and in vivo rodent micronucleus tests, for the safety evaluation of food additives. d-nb.info Some assessments also utilize mammalian cell-based assays for screening genotoxicity and cytotoxicity. researchgate.net
Developmental and Reproductive Toxicity Studies
Evaluations of developmental and reproductive toxicity assess the potential of a substance to cause adverse effects on sexual function and fertility, as well as on the development of the offspring. While specific detailed studies on the developmental and reproductive toxicity of this compound were not extensively detailed in the provided search results, safety assessments for fragrance ingredients, which can include this compound, typically evaluate these endpoints. europa.euresearchgate.net Regulatory bodies like EFSA also consider developmental and reproductive toxicity studies in their evaluations of flavoring substances. fragranceu.comthegoodscentscompany.com
Regulatory Frameworks and Safety Evaluations (e.g., FEMA GRAS, JECFA)
This compound has been evaluated under prominent regulatory frameworks for food additives and flavoring agents. It is listed as Generally Recognized as Safe (GRAS) by FEMA, with FEMA Number 2301. nih.govfemaflavor.orgvigon.com JECFA has also evaluated this compound (JECFA Flavor Number 651) and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent." nih.govwho.int These evaluations are based on a comprehensive review of available scientific data, including exposure levels, structural analogy, metabolism, pharmacokinetics, and toxicology. femaflavor.orgfemaflavor.orginchem.org The regulatory framework surrounding substances like this compound plays a significant role in ensuring their safe use. pmarketresearch.com
Quantitative Structure-Activity Relationship (QSAR) in Toxicology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in toxicology to predict the biological activity or toxicity of a substance based on its chemical structure. researchgate.netresearchgate.net QSAR models can help in filling data gaps and characterizing the toxicological profile of substances, particularly when experimental data are limited. researchgate.net For cinnamyl derivatives, QSAR models have been utilized in various toxicological assessments, including predicting aquatic toxicity and evaluating potential genotoxicity. industrialchemicals.gov.aupsu.edusci-hub.se QSAR analysis can help establish correlations between molecular properties, such as hydrophobicity (logP values), and toxic potential. researchgate.net Predictive toxicology using QSAR tools, such as the OECD QSAR Toolbox, is also employed to assess endpoints like carcinogenic potential. federalregister.gov
Structure Activity Relationships Sar and Computational Studies of Cinnamyl Propionate
Influence of Structural Modifications on Biological Activity
The biological activity of cinnamyl propionate (B1217596) and related compounds is significantly influenced by specific features of their chemical structure. Studies on various derivatives have highlighted the importance of the ester functionality, the nature of alkyl substituents, the presence and position of substitutions on the aromatic ring, and the double bond in the cinnamyl linker.
Role of Ester Functionality and Alkyl Substituents
The ester group is considered vital for the activity of 3-arylpropionate derivatives, a class of compounds structurally related to cinnamyl propionate. Research on acaricidal activity has shown that the presence of the ester group is essential. researchgate.net Furthermore, the size and nature of the alkyl substituent attached to the ester group can impact activity. For instance, in studies of 3-aryl propionic esters, linear alcohol esters with fewer than four carbon atoms (C4) were found to exhibit higher activity. researchgate.net Small steric hindrance adjacent to the ester group is also considered advantageous for high activity. researchgate.net
Impact of Aromatic Ring Substitutions
Substitutions on the aromatic ring of this compound and its analogs can influence their biological properties. While specific detailed studies on this compound itself regarding aromatic ring substitutions and their impact on activity were not extensively found, research on other cinnamic acid derivatives provides relevant insights. For example, in the context of insecticidal activity of cinnamic acid derivatives, ethyl cinnamates bearing electron-donating groups on the aromatic ring showed higher insecticidal activity compared to those with electron-withdrawing groups. scilit.com Conversely, for 3-aryl propionic esters, substituents on the 3-phenyl ring or replacement of the 3-phenyl with a heterocyclic aryl generally decreased acaricidal activity. researchgate.net This suggests that the effect of aromatic ring substitutions is highly dependent on the specific biological activity being studied and the core chemical scaffold.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Computational techniques such as molecular docking and dynamics simulations are valuable tools for predicting how this compound might interact with biological targets at a molecular level. Molecular docking aims to predict the preferred orientation of a ligand (like this compound) when bound to a receptor (e.g., an enzyme or protein), providing insights into potential binding sites and affinities. mdpi.comnih.gov
While specific molecular docking or dynamics simulations focused solely on this compound and its direct biological targets were not extensively detailed in the search results, these methods have been applied to related cinnamic acid derivatives to understand their mechanisms of action. For example, molecular docking has been used to study the interaction of cinnamic acid derivatives with enzymes like COX-2 to evaluate their potential anti-inflammatory activity. ums.ac.id Similarly, docking studies have been employed to investigate the binding of cinnamic acid derivatives to targets related to antimicrobial activity. mdpi.com These studies typically involve preparing the 3D structures of both the ligand and the target protein and using algorithms to find the most energetically favorable binding poses. mdpi.comnih.gov
Molecular dynamics simulations can complement docking studies by providing information about the stability of the ligand-receptor complex over time and the conformational changes that may occur upon binding. acs.org While no specific examples for this compound were found, these simulations are generally used to gain a more dynamic understanding of the interaction compared to the static snapshots provided by docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of a set of compounds to their biological activity. These models use mathematical equations to correlate structural descriptors (numerical representations of molecular features) with observed activity data, allowing for the prediction of the activity of new or untested compounds. europa.euresearchgate.net
While direct QSAR modeling specifically for this compound predicting a particular activity was not a primary finding, the principles and methods of QSAR are applicable. Developing a QSAR model for this compound would involve compiling a dataset of this compound analogs with measured biological activities, calculating relevant molecular descriptors for each compound, and then using statistical methods to build a predictive model. The ECHA registration dossier for this compound mentions the use of QSAR models, such as OPERA (OPEn (quantitative) structure-activity Relationship Application), for predicting properties like bioaccumulation based on molecular descriptors. europa.eu
In Silico Approaches for Mechanistic Insights
In silico approaches, encompassing a range of computational methods, are increasingly used to gain insights into the potential mechanisms of action of chemical compounds, including this compound. These methods can help to understand how a compound might interact with biological systems, its potential metabolic fate, and its likely biological effects without the need for extensive experimental testing in the initial stages. svdcdn.com
For this compound, in silico tools have been utilized for predicting properties relevant to its environmental fate and potential biological interactions, such as bioaccumulation. Models like BCFBAF have been used to estimate the bioconcentration factor (BCF), indicating that this compound is expected to be non-bioaccumulative in the food chain based on these predictions. europa.eueuropa.eu
Furthermore, in silico approaches can provide insights into potential metabolic transformations. While specific details on the in silico predicted metabolism of this compound were not extensively found, related studies on cinnamyl alcohol and other esters suggest that hydrolysis of the ester bond is a likely metabolic pathway. soton.ac.ukinchem.org Computational enzymic spatial mapping techniques have also been used to assess the likelihood of compounds being activated by specific enzymes, although this was discussed in the context of other flavorings. soton.ac.uk
In silico methods also play a role in toxicity prediction and safety assessment, often utilizing QSAR models and read-across approaches based on structurally similar compounds. europa.eusvdcdn.com These computational tools contribute to a weight-of-evidence approach in evaluating the potential biological activities and mechanisms of action of compounds like this compound.
Environmental Fate and Ecotoxicology of Cinnamyl Propionate
Biodegradation Pathways and Rates in Environmental Matrices
Biodegradation is a primary process determining the persistence of organic compounds in the environment. The breakdown of cinnamyl propionate (B1217596) can occur through various biological mechanisms, influenced by the presence and activity of microbial communities.
Aerobic and Anaerobic Degradation
Microbiological degradation of aromatic compounds, including derivatives of cinnamic acid, can proceed via both aerobic and anaerobic pathways. researchgate.netniscpr.res.in The initial step in the biodegradation of some related compounds, such as cinnamic acid and its hydroxyl derivatives, often involves β-oxidation. researchgate.net In aerobic conditions, intermediates like benzoyl-CoA can be transformed into compounds such as protocatechuate acid, gentisic acid, or catechol, which are then cleaved by specific dioxygenases. researchgate.net Anaerobic degradation of aromatic compounds can occur in the absence of molecular oxygen, utilizing alternative electron acceptors such as nitrate, sulfate, or carbonate. researchgate.netniscpr.res.in In anaerobic environments, benzoyl-CoA, a key intermediate in the degradation of some aromatic compounds, can be transformed to acetyl-CoA and incorporated into central metabolism. researchgate.net
Research on the anaerobic degradation of trans-cinnamate by bacteria like Rhodopseudomonas palustris suggests that the initial steps involve beta-oxidation of the side-chain. nih.gov Studies on the catabolism of 1-phenylalkanes by Nocardia salmonicolor also indicate that pathways may converge at cinnamate (B1238496). nih.gov While specific data on the biodegradation rates of cinnamyl propionate itself in various environmental matrices (e.g., water, soil, sediment) is limited in the provided search results vigon.com, the understanding of related aromatic compound degradation pathways provides insight into potential transformation processes.
Role of Microbial Communities in Degradation
Microorganisms play a significant role in the degradation of aromatic compounds in the environment. Various bacteria, including Pseudomonas species and Stenotrophomonas sp., have been shown to degrade cinnamic acid and related phenylpropanoid compounds. asm.orgnih.gov These compounds are derived from the degradation of lignin (B12514952) and other plant constituents, and their bacterial catabolism is a crucial part of the carbon cycle. asm.orgnih.gov For instance, strains of Pseudomonas stutzeri and Pseudomonas putida isolated from soil were found to utilize cinnamic acid as a sole carbon source and were simultaneously adapted to grow on phenylpropionic acid. asm.org The degradation of cinnamic acid by Stenotrophomonas sp. TRMK2 involves enzymes such as cinnamate reductase, 3-phenylpropionic acid hydroxylase, p-hydroxybenzoic acid hydroxylase, and protocatechuate 3,4-dioxygenase. nih.gov While direct studies on the microbial degradation of this compound were not extensively detailed, the established ability of diverse microbial communities to break down structurally related compounds suggests their potential role in the environmental fate of this compound.
Bioaccumulation Potential in Aquatic and Terrestrial Systems
Bioaccumulation refers to the uptake and retention of a substance by an organism from its environment. The potential for a chemical to bioaccumulate is often assessed using its bioconcentration factor (BCF) or its octanol-water partition coefficient (log KOW). A higher BCF or log KOW can indicate a greater potential for a substance to accumulate in organisms.
Environmental Monitoring and Detection of this compound
Information specifically detailing the environmental monitoring and detection of this compound in various environmental matrices (water, soil, air) was limited in the provided search results. One source mentions that this compound is immiscible with water and will spread on the water surface in case of a spill, suggesting potential detection methods might involve surface sampling if spills occur. vigon.com However, comprehensive data on typical environmental concentrations or established monitoring programs for this specific compound were not found.
Ecotoxicological Impact on Non-Target Organisms
Ecotoxicology examines the effects of toxic substances on biological organisms, especially at the population, community, and ecosystem levels. Assessing the ecotoxicological impact of this compound on non-target organisms involves evaluating its toxicity to aquatic and terrestrial life.
Based on available safety data, information on the ecotoxicity effects of this compound is limited. One safety data sheet states that no data is available on the degradability of this substance and that 100% of the substance consists of components of unknown long-term hazards to the aquatic environment. vigon.com Another source mentions that the substance consists of component(s) of unknown acute hazards to the aquatic environment. vigon.com
While specific ecotoxicity data for this compound on various non-target organisms (e.g., fish, aquatic invertebrates, algae, terrestrial plants, soil organisms) was not extensively found in the search results, related compounds or general information on fragrance ingredients might offer some context. However, to strictly adhere to the instructions, only information directly related to this compound's ecotoxicological impact should be included.
Therefore, based on the provided information, detailed research findings on the ecotoxicological impact of this compound on specific non-target organisms are not available, and the substance is noted as having components of unknown acute and long-term aquatic hazards. vigon.com
Environmental Fate and Ecotoxicity Data Summary for this compound
| Property | Value / Observation | Source / Basis |
| Biodegradation | Limited specific data; related compounds undergo aerobic/anaerobic degradation. | Inferred from related compound studies researchgate.netniscpr.res.in |
| Bioaccumulation Potential | Estimated BCF: 74.17 L/kg wet-wt (fish). Considered non-bioaccumulative. | Computational modeling (EPI suite) europa.eu |
| Mobility in Soil | Is not likely mobile in the environment due to low water solubility. | Safety Data Sheet thermofisher.com |
| Ecotoxicity (Aquatic) | Components of unknown acute and long-term hazards to the aquatic environment. | Safety Data Sheet vigon.com |
| Ecotoxicity (Terrestrial) | No specific data found in provided sources. | - |
Research Applications and Future Directions for Cinnamyl Propionate
Exploration in Functional Foods and Nutritional Science
The concept of functional foods, which offer health benefits beyond basic nutrition, is gaining prominence alagappauniversity.ac.incardiff.ac.uk. While cinnamyl propionate (B1217596) is approved as a flavoring agent in food sinofoodsupply.comnih.gov, research into its potential as a functional ingredient or its role in nutritional science is less explored based on the provided search results. However, cinnamon itself, from which cinnamyl compounds are derived, is recognized for its nutritional composition and bioactive compounds like cinnamaldehyde (B126680), which have been studied for potential health benefits, including effects on blood glucose, blood pressure, and antioxidant activity researchgate.net. This suggests a potential, albeit indirect, link for future research into whether cinnamyl propionate or its metabolites might contribute to any functional properties. Further investigation is needed to determine if this compound exhibits any direct bioactivity relevant to functional foods or nutritional science.
Development of Novel Therapeutic Agents
The development of novel therapeutic agents is a significant area of research. While this compound is not directly discussed as a therapeutic agent in the provided results, related compounds derived from cinnamon, such as cinnamaldehyde and cinnamic acid derivatives, have shown promising biological activities, including antioxidant, antimicrobial, anti-inflammatory, and potential anticancer effects nih.govmdpi.comnih.gov. Cinnamaldehyde, for instance, has been investigated for its potential in treating various conditions, including inflammatory disorders and certain forms of cancer, with research exploring its mechanisms of action and targeted formulations nih.govspandidos-publications.com. Cinnamic acid derivatives have also been explored for their potential in cosmetic formulations to support the treatment of dermatoses due to their antioxidant, antimicrobial, and anti-inflammatory properties mdpi.comnih.gov. A patent application mentions certain cinnamyl alcohol derivatives for potential therapeutic use in reducing appetite and increasing satiety google.com. Given the structural relationship of this compound to these bioactive compounds, there is a theoretical basis for exploring its potential therapeutic properties. Future research could involve in vitro and in vivo studies to evaluate the pharmacological activities of this compound and investigate its potential as a lead compound for the development of new therapeutic agents.
Sustainable Production Technologies for this compound
The sustainability of chemical production processes is an increasingly important consideration pmarketresearch.com. Research is being conducted on more environmentally friendly methods for synthesizing flavor esters, including those structurally related to this compound. Enzymatic synthesis, for example, is being explored as a cleaner alternative to traditional chemical methods acs.orgrsc.orgresearchgate.net. Studies have investigated the biocatalytic synthesis of flavor esters, including the enzymatic esterification of cinnamyl alcohol with butyric acid, demonstrating high yields and favorable sustainability metrics rsc.org. While specific studies on the sustainable production of this compound using enzymatic methods are not extensively detailed in the provided results, the success with similar cinnamyl esters suggests that enzymatic approaches could be a viable and more sustainable route for this compound synthesis in the future. rsc.org The use of green solvents and techniques for water removal in enzymatic reactions are also being explored to improve sustainability rsc.org.
Future Research Trajectories and Unanswered Questions
The current state of research on this compound suggests several avenues for future investigation to fully understand its potential applications and implications.
Elucidation of Comprehensive Molecular Mechanisms
While the molecular mechanisms of related compounds like cinnamaldehyde and cinnamic acid derivatives in various biological processes have been studied researchgate.net, the specific molecular mechanisms of action of this compound remain largely uncharacterized in the provided literature. Future research needs to focus on elucidating how this compound interacts with biological systems at a molecular level. This could involve studies on its potential targets, metabolic pathways, and cellular responses. Understanding these mechanisms is crucial for determining any potential therapeutic or functional food applications and assessing potential risks. Research on the biosynthesis of related cinnamyl compounds in plants involves studying enzymes like cinnamyl alcohol dehydrogenase (CAD) and the phenylpropanoid pathway, which provides insights into the natural production of these structures frontiersin.orgfrontiersin.org.
Long-Term In Vivo Studies for Safety and Efficacy
Although this compound is used as a flavoring agent with regulatory approval sinofoodsupply.comnih.gov, comprehensive long-term in vivo studies specifically addressing its safety and efficacy for potential novel applications, such as therapeutic uses or as a functional food ingredient, appear limited in the provided search results. While some safety assessments for cinnamyl derivatives as flavoring ingredients exist femaflavor.org, and general principles of safety evaluation for food additives and contaminants are outlined who.int, long-term studies on this compound itself are needed to fully understand any potential chronic effects or to validate its efficacy for any health-promoting claims. Such studies would be essential for supporting any future applications beyond its current use as a flavor and fragrance ingredient.
Targeted Drug Delivery Systems for this compound
The application of targeted drug delivery systems aims to enhance the efficacy and reduce potential side effects of therapeutic compounds by directing them specifically to the site of action. While research directly focusing on targeted drug delivery systems specifically for this compound as the primary therapeutic agent is limited in the provided search results, the broader field of delivering similar lipophilic or natural compounds using various carrier systems offers insights into potential strategies that could be applied to this compound.
Many natural compounds, including those structurally related to this compound like cinnamaldehyde and cinnamic acid derivatives, face challenges such as poor water solubility, limited bioavailability, and sensitivity to environmental factors like light, oxygen, and temperature nih.govresearchgate.netnih.gov. These challenges often necessitate the use of advanced delivery systems to improve their therapeutic potential nih.govnih.gov.
Various nanocarriers and encapsulation techniques have been explored for delivering such compounds, including liposomes, nanoparticles (such as solid lipid nanoparticles and biopolymer nanoparticles), microemulsions, and micelles nih.govresearchgate.netnih.govspandidos-publications.comnih.govmdpi.comgoogle.com. These systems can encapsulate lipophilic substances within a hydrophobic core or matrix, improving their dispersion in aqueous environments and potentially controlling their release nih.govgoogle.comnih.gov.
For instance, studies on cinnamaldehyde and cinnamic acid derivatives have demonstrated the potential of these delivery systems to enhance oral bioavailability and absorption, improve stability, and facilitate targeted delivery nih.govspandidos-publications.comnih.gov. Liposomes, due to their lipid bilayer structure, can encapsulate both hydrophilic and lipophilic drugs and can be modified for targeted delivery xiahepublishing.comgoogle.com. Nanoparticles, including those made from polymers like chitosan, have shown promise in encapsulating natural products and controlling their release mdpi.comnih.gov. Micelles, formed by the self-assembly of amphiphilic molecules, can sequester hydrophobic drugs in their core and have been investigated as nanocarriers for various therapeutic agents google.comresearchgate.net.
While specific research on encapsulating this compound for targeted delivery in a therapeutic context was not prominently found, the principles and techniques applied to similar compounds highlight the feasibility of using such systems. Given this compound's lipophilic nature ontosight.ai, it would likely be a suitable candidate for encapsulation within the hydrophobic core of nanocarriers like micelles, liposomes, or polymeric nanoparticles.
The development of targeted delivery systems for this compound would likely involve:
Selecting an appropriate carrier system: Based on the desired route of administration and target site, suitable carriers such as liposomes, polymeric nanoparticles, or micelles could be chosen. nih.govmdpi.comgoogle.comxiahepublishing.com
Encapsulation method optimization: Techniques like emulsion-diffusion, film hydration, or coacervation could be explored to achieve high encapsulation efficiency and desired particle size nih.govmdpi.comgoogleapis.com.
Surface modification for targeting: Ligands or targeting moieties could be attached to the surface of the carrier system to facilitate specific accumulation at diseased tissues or cells. xiahepublishing.com
Controlled release mechanisms: The carrier system could be designed to release this compound in response to specific stimuli present at the target site, such as pH, temperature, or enzyme activity. mdpi.com
Research findings on related compounds suggest that encapsulating this compound could potentially lead to:
Improved solubility and stability.
Enhanced bioavailability and pharmacokinetics.
Reduced potential for off-target effects by concentrating the compound at the desired site.
Controlled and sustained release of the compound over time.
Further research would be needed to investigate the specific interactions of this compound with different carrier materials, optimize encapsulation parameters, evaluate the targeting efficiency and release profile of the developed systems, and assess their efficacy in relevant biological models.
Potential Carrier Systems for this compound Delivery (Based on related compounds)
| Carrier System | Description | Potential Advantages for this compound |
| Liposomes | Lipid vesicles with a bilayer structure. xiahepublishing.com | Encapsulation of lipophilic compounds, biocompatibility, surface modifiability. xiahepublishing.com |
| Polymeric Nanoparticles | Solid particles made from biodegradable or biocompatible polymers. mdpi.comnih.gov | Controlled release, protection from degradation, potential for targeting. mdpi.comnih.gov |
| Micelles | Self-assembled aggregates of amphiphilic molecules with a hydrophobic core. google.comresearchgate.net | Solubilization of hydrophobic drugs, small size, potential for targeted delivery. google.com |
| Microemulsions | Thermodynamically stable isotropic dispersions of oil, water, and surfactant. nih.govspandidos-publications.com | Enhanced solubility and absorption, ease of preparation. nih.govspandidos-publications.com |
This table summarizes potential carrier systems that could be investigated for the targeted delivery of this compound, drawing parallels from research on similar lipophilic compounds.
Q & A
Q. What are the standard methodologies for synthesizing cinnamyl propionate in academic research?
this compound is primarily synthesized via enzyme-catalyzed esterification of cinnamyl alcohol and propionic acid in solvent-free systems. Key parameters include:
- Enzyme selection : Candida antarctica lipase B (CALB, e.g., Fermase CALB™ 10000) is commonly used due to high stability and reusability .
- Reaction conditions : Optimal temperature (60°C), substrate molar ratio (1:3 acid-to-alcohol), enzyme loading (2% w/v), and agitation speed (200 rpm) yield ~88% conversion .
- Water removal : Molecular sieves (6% w/v) adsorb water to shift equilibrium toward esterification .
Q. How is this compound characterized in experimental studies?
- ¹H NMR : Peaks at δ 7.38–7.22 (aromatic protons), 6.65–6.61 (trans-alkene), and 4.73–4.72 (ester-linked methylene) confirm structure .
- GC-MS : Quantifies purity and conversion rates by comparing peak areas of reactants and products .
- Kinetic analysis : Arrhenius plots determine activation energy (21.56 kJ/mol) and thermodynamic parameters (ΔG > 0, ΔH > 0) .
Advanced Research Questions
Q. How do kinetic models explain substrate inhibition in enzymatic this compound synthesis?
The reaction follows a random bi-bi mechanism with competitive inhibition by both substrates. Key steps:
- Substrate binding : Propionic acid and cinnamyl alcohol bind randomly to the enzyme’s active site.
- Inhibition analysis : High acid or alcohol concentrations reduce enzyme activity, requiring optimization of molar ratios (1:3 acid-to-alcohol) .
- Parameter fitting : Nonlinear regression (e.g., sum of square errors minimization) validates kinetic constants and inhibition thresholds .
Q. What experimental strategies mitigate mass transfer limitations in solvent-free enzymatic synthesis?
- Agitation optimization : 200 rpm balances external mass transfer and enzyme stability; higher speeds cause shear-induced enzyme deactivation .
- Enzyme immobilization : CALB’s fixed-bed configuration enhances stability and reusability (retains 70% activity after 6 cycles) .
- Pore diffusion control : Smaller enzyme particles reduce internal mass transfer resistance .
Q. How can contradictory data on activation energies in esterification reactions be reconciled?
Variations in activation energy (e.g., 21.56 kJ/mol for CALB vs. 22.8–24.9 kJ/mol for Pseudomonas cepacia lipase) arise from:
- Enzyme specificity : Differences in active-site geometry and substrate affinity .
- Reaction medium : Solvent-free systems reduce energy barriers compared to organic solvents .
- Temperature range : Studies at 313–333 K may overestimate Ea due to non-Arrhenius behavior at extremes .
Q. What thermodynamic insights guide scalable this compound production?
- Endothermicity (ΔH > 0) : External heating (60°C) drives the reaction forward .
- Non-spontaneity (ΔG > 0) : Requires continuous water removal (molecular sieves) to favor esterification .
- Entropy effects : Solvent-free systems minimize entropy loss, enhancing feasibility .
Q. How does enzyme reusability impact process economics in academic-scale synthesis?
- Hexane washing : Removes adsorbed water and substrates, preserving 90% activity post-reuse .
- Activity decay : CALB retains 70% activity after 6 cycles; decay correlates with mechanical shear and thermal denaturation .
- Cost-benefit : Immobilized enzymes reduce costs by 30–40% compared to free enzymes .
Applications in Academic Research
Q. What role does this compound play in flavor and fragrance studies?
- Sensory properties : Imparts spicy, floral notes used in perfumery and food flavoring (FEMA 2301) .
- Natural flavor compliance : Enzymatic synthesis meets EU/US regulations for "natural" labeling .
- Comparative studies : Analogues like cinnamyl butyrate are evaluated for similar organoleptic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
